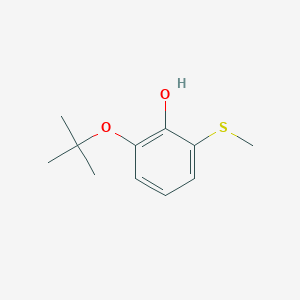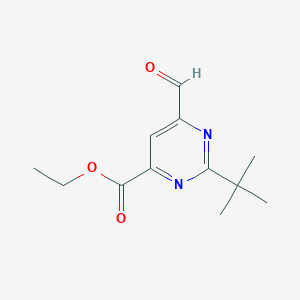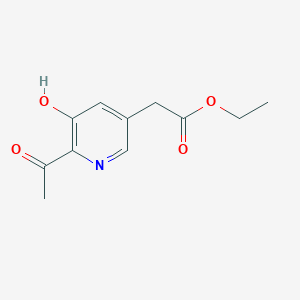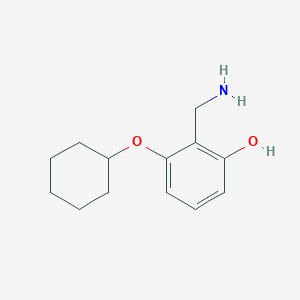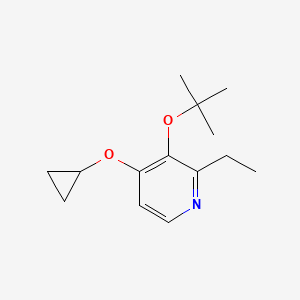
(5,7-Difluoro-1H-indazol-3-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,7-Difluoro-1H-indazol-3-YL)acetic acid: is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The presence of fluorine atoms in the compound enhances its chemical stability and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5,7-Difluoro-1H-indazol-3-YL)acetic acid typically involves the reaction of 5,7-difluoroindazole with bromoacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (5,7-Difluoro-1H-indazol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: (5,7-Difluoro-1H-indazol-3-YL)acetic acid is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It has been shown to exhibit antimicrobial and anticancer activities, making it a valuable tool in drug discovery and development .
Medicine: The compound’s potential as a therapeutic agent is being explored in various medical applications. Its anticancer properties, in particular, have garnered significant interest, with studies showing its ability to inhibit the growth of cancer cells .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for use in various industrial processes .
Wirkmechanismus
The mechanism of action of (5,7-Difluoro-1H-indazol-3-YL)acetic acid involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
(5-Fluoro-1H-indazol-3-YL)acetic acid: This compound is similar in structure but contains only one fluorine atom. It exhibits similar biological activities but may have different potency and selectivity.
(5,7-Dichloro-1H-indazol-3-YL)acetic acid: This compound contains chlorine atoms instead of fluorine. It may have different chemical and biological properties due to the presence of chlorine.
Uniqueness: The presence of two fluorine atoms in (5,7-Difluoro-1H-indazol-3-YL)acetic acid enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C9H6F2N2O2 |
|---|---|
Molekulargewicht |
212.15 g/mol |
IUPAC-Name |
2-(5,7-difluoro-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C9H6F2N2O2/c10-4-1-5-7(3-8(14)15)12-13-9(5)6(11)2-4/h1-2H,3H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
UYIIFLNEYYDCLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NNC(=C21)CC(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14844709.png)



![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
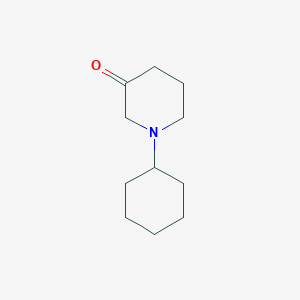
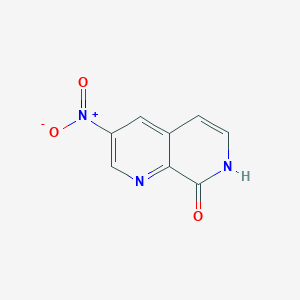
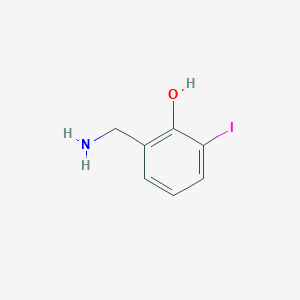
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
